

A Spectroscopic Comparison of 6-Bromoimidazo[1,2-a]pyridine Derivatives

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine

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Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.^[1] The introduction of a bromine atom at the C6 position creates the **6-bromoimidazo[1,2-a]pyridine** core, a versatile precursor for the synthesis of novel therapeutic agents. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these derivatives. This guide provides a comparative overview of the spectroscopic characteristics of several **6-bromoimidazo[1,2-a]pyridine** derivatives, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the parent **6-bromoimidazo[1,2-a]pyridine** and several of its derivatives. These comparisons highlight how substitutions on the core ring system influence the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ in ppm)

Compound	H-2	H-3	H-5	H-7	H-8	Other Protons	Solvent
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde	8.54 (s)	-	9.50 (s)	7.85 (m)	7.86 (m)	9.94 (s, -CHO)	DMSO-d6
Hypothetical 6-Bromo-2-methylimidazo[1,2-a]pyridine	-	7.50 (s)	8.10 (s)	7.20 (dd)	7.55 (d)	2.40 (s, -CH ₃)	CDCl ₃
Hypothetical 6-Bromo-3-methylimidazo[1,2-a]pyridine	7.95 (s)	-	8.05 (s)	7.15 (dd)	7.50 (d)	2.35 (s, -CH ₃)	CDCl ₃

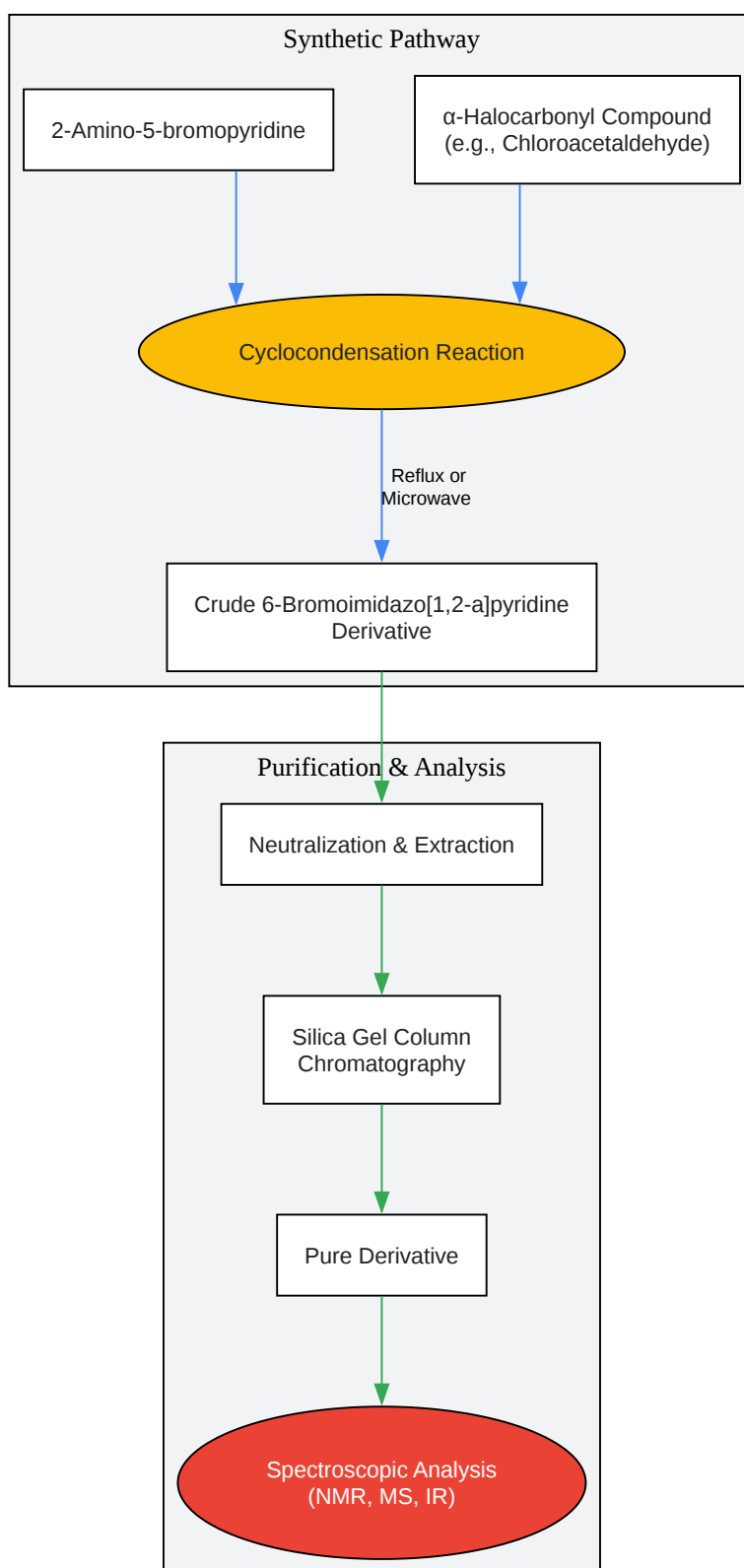
Note: Data for hypothetical derivatives are estimated based on typical substituent effects for comparison purposes.

Table 2: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Mass Spectrum (m/z)	Ionization Method
6-Bromoimidazo[1,2-a]pyridine	C ₇ H ₅ BrN ₂	197.03	-	-
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde	C ₈ H ₅ BrN ₂ O	225.04	226 [M+H] ⁺	ESI-MS
6-Bromo-8-aminoimidazo[1,2-a]pyridine	C ₇ H ₆ BrN ₃	212.05	214 [M+H] ⁺	ESI-MS
6-Bromo-7-methylimidazo[1,2-a]pyridine	C ₈ H ₇ BrN ₂	211.06	-	-
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine	C ₉ H ₉ BrN ₂	225.09	225 [M+H] ⁺ , 247 [M+Na] ⁺	ESI-MS (Predicted) ^[2]

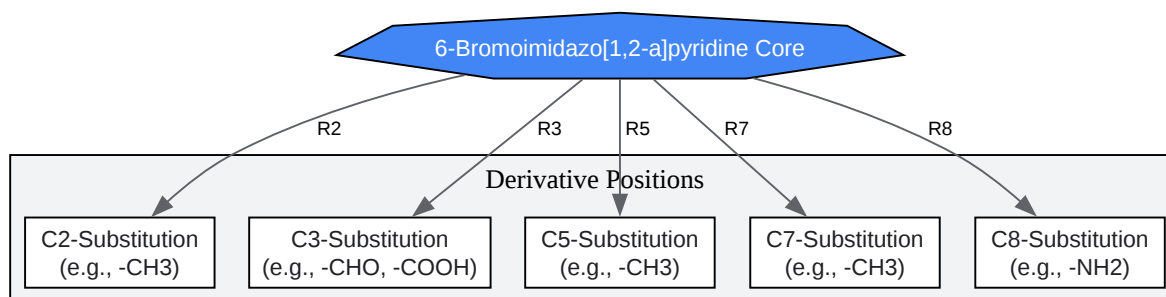
Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical frameworks involved in the study of these compounds.



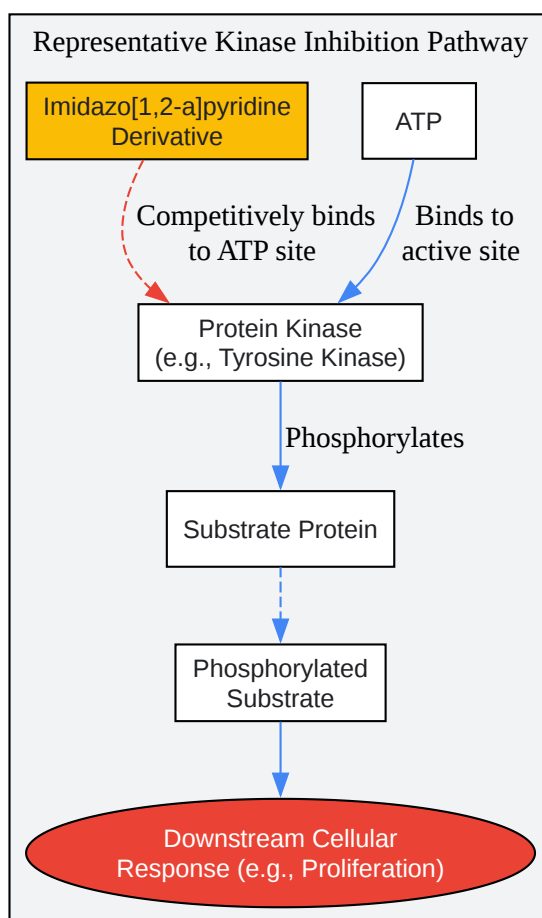
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Caption: General experimental workflow for the synthesis and characterization.



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Caption: Logical relationships of derivatives from the core structure.



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Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocols

The methodologies outlined below are representative of common procedures for the synthesis and analysis of **6-bromoimidazo[1,2-a]pyridine** derivatives.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde[3]

- **Reaction Setup:** 2-Amino-5-bromopyridine (28.90 mmol) is dissolved in acetonitrile. To this solution, 2-bromomalonaldehyde (34.68 mmol) is added.
- **Procedure:** The reaction mixture is heated to reflux and maintained for 2 hours. Progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After concentrating the solution under reduced pressure, the resulting crude product is purified by silica gel column chromatography to yield the final product.

General Synthesis of 6-Bromoimidazo[1,2-a]pyridine[4]

A general method involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[3] The reaction is typically conducted in a solvent such as water or ethanol, in the presence of a base like sodium bicarbonate, at temperatures ranging from 25°C to 50°C for 2 to 24 hours.[3]

Spectroscopic Analysis[5]

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4][5] Samples are dissolved in deuterated solvents such as DMSO- d_6 or CDCl_3 . Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[5]

- Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., $[M+H]^+$), confirming the molecular weight of the synthesized compound.[4][6]
- Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrometer to identify characteristic functional group vibrations.[5]

This guide provides a foundational comparison of **6-bromoimidazo[1,2-a]pyridine** derivatives. The presented data and protocols are essential for researchers working on the synthesis and characterization of this important class of heterocyclic compounds.

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References

- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine (C₉H₉BrN₂) [pubchemlite.lcsb.uni.lu]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9 [chemicalbook.com]
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